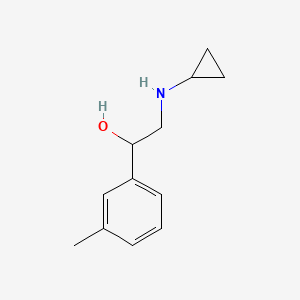

2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol

Description

2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol (CAS 657419-30-2) is a secondary alcohol featuring a cyclopropylamino group attached to the second carbon of an ethanol backbone and an m-tolyl (3-methylphenyl) substituent at the first carbon. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and a polar hydroxyl group, which may influence solubility, stability, and biological interactions .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(cyclopropylamino)-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)12(14)8-13-11-5-6-11/h2-4,7,11-14H,5-6,8H2,1H3 |

InChI Key |

SJRRCTSXHGAHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CNC2CC2)O |

Origin of Product |

United States |

Biological Activity

2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, evaluation against various biological targets, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol typically involves the reaction of cyclopropylamine with m-tolylacetaldehyde followed by reduction. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.

Anticancer Activity

Research has demonstrated that compounds similar to 2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol exhibit significant anticancer properties. For instance, derivatives with similar scaffolds were evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 2h | MCF7 | 3.54 | 12.88 | 37.15 |

| 2i | CCRF-CEM | 4.08 | - | 4.90 |

These results indicate that the compound exhibits moderate selectivity against breast cancer cells and leukemia lines .

The proposed mechanism of action for compounds in this class includes inhibition of key signaling pathways involved in cancer cell proliferation and survival. Notably, some studies suggest that these compounds may act as EGFR tyrosine kinase inhibitors, which are crucial in many cancers .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of a cyclopropyl group enhances the biological activity of the compound. Variations in substituents on the aromatic ring significantly affect potency and selectivity against different cancer types. For example, modifications at the m-position of the tolyl group have shown varied effects on cytotoxicity, emphasizing the importance of hydrophobic interactions in binding to biological targets .

Case Studies

A notable case study involved a series of derivatives tested for their efficacy against a panel of cancer cell lines, revealing that specific structural modifications could lead to enhanced activity. The compounds were subjected to both in vitro and in vivo evaluations, showcasing promising results in reducing tumor growth without significant toxicity to normal cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions under alkaline conditions. In a representative protocol ( ), sodium hydride deprotonates the alcohol, enabling Williamson ether synthesis with aryl halides:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (R)-3-Chloro-1-phenylpropan-1-ol | NaH (60% suspension), THF, 18h | Ether derivatives | 74% |

This reactivity pattern suggests potential for creating ether-linked derivatives of 2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol for pharmacological optimization.

Reductive Amination and Cyclopropane Functionalization

The cyclopropylamine group undergoes reductive amination with aldehydes/ketones. A study ( ) demonstrated:

-

Reaction with 3-chloro-4-methylphenylisocyanate in DCE at 50°C produced urea derivatives.

-

NaBH₄-mediated reduction of imine intermediates yielded stable amine derivatives (e.g., 2-(((5-((cyclopropylamino)methyl)furan-2-yl)methyl)thio)ethan-1-ol).

Key Data:

-

Typical conditions: Methanol, NaBH₄, 0°C → RT, 12h

-

Product stability: Maintained stereochemical integrity during downstream functionalization ( ).

Epoxide Ring-Opening Reactions

While not directly observed for this compound, structurally related meso-epoxides undergo stereoselective ring-opening with organocatalysts ( ). For example:

-

VAPOL-derived phosphoric acids catalyze S<sub>N</sub>2 displacement in epoxide ring-opening, producing tropanol derivatives with >90% ee.

Hypothetical Pathway for 2-(Cyclopropylamino)-1-(m-tolyl)ethan-1-ol:

-

Epoxidation: Oxidation of the hydroxyl group to form an epoxide.

-

Catalytic ring-opening: Using chiral acids (e.g., 13 in ) to generate enantiomerically enriched intermediates.

Biological Interactions and Stability

The compound’s reactivity in biological systems was inferred from analog studies ( ):

-

Thiol reactivity: Analogous compounds showed glutathione (GSH) half-lives (t<sub>1/2</sub>) of 7.7–10.6h, indicating moderate susceptibility to nucleophilic attack by cellular thiols ( ).

-

Cytotoxic activity: Derivatives with similar scaffolds demonstrated IC<sub>50</sub> values of 3–28µM against cancer cell lines (e.g., MCF7, CCRF-CEM), linked to alkylation or Michael addition mechanisms ( ).

Comparative Reactivity Table

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Commercial Comparison

The table below highlights key structural analogs, their substituents, and commercial availability:

Key Observations:

- Fluorinated Analog (657419-26-6): The higher number of suppliers (4 vs.

- Ketone Analog (1353972-17-4): The ketone group replaces the hydroxyl, likely making it more reactive in nucleophilic additions or condensations. Its commercial prevalence (5 suppliers) indicates utility in synthetic workflows .

- Safety data for this compound emphasize precautions for amine handling, which may extend to other cyclopropylamino derivatives .

Functional Group Impact

Hydroxyl vs. Ketone vs. Amine

- Hydroxyl Group (Target Compound): Enhances hydrogen-bonding capacity, improving solubility in polar solvents. This could favor applications in aqueous-phase reactions or biological systems.

- Ketone Group (1353972-17-4): Increases electrophilicity, enabling participation in reactions like Grignard additions or reductive aminations. The ketone’s planar geometry may also affect molecular conformation .

- Amine Group (56595-04-1): The primary amine offers nucleophilic character but may require protection during synthesis. Its lower polarity could enhance membrane permeability in bioactive molecules .

Aromatic Substituent Effects

- m-Tolyl vs. The 4-fluorophenyl group introduces electron-withdrawing effects, which can stabilize adjacent charges or modify aromatic ring reactivity .

Q & A

What are the common synthetic routes for 2-(cyclopropylamino)-1-(m-tolyl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or cyclopropane ring formation. A representative method involves:

- Step 1 : Condensation of m-tolyl acetophenone derivatives with cyclopropylamine under catalytic conditions (e.g., NaBH₄/MeOH for reductive amination).

- Step 2 : Purification via gradient chromatography (e.g., 2–20% Et₂O/pentane) to isolate the target compound .

Optimization Strategies : - Use chiral catalysts (e.g., Ru-based complexes) to enhance enantiomeric excess .

- Adjust solvent polarity (e.g., THF vs. DCM) to improve cyclopropane ring stability.

- Monitor reaction progress via TLC or HPLC to minimize side products.

How does the stereochemistry of 2-(cyclopropylamino)-1-(m-tolyl)ethan-1-ol influence its reactivity and biological activity?

Advanced Research Question

The compound’s stereochemistry is critical due to the cyclopropylamino group’s constrained geometry and the m-tolyl moiety’s electronic effects.

- Reactivity : The (R)-enantiomer may exhibit faster nucleophilic substitution due to spatial alignment with electrophilic centers, as seen in analogous cyclopropane-containing alcohols .

- Biological Activity : Stereoselective interactions with enzymes (e.g., cytochrome P450) can alter metabolic stability. For example, (S)-enantiomers of similar ethanols show prolonged half-lives in vitro .

Methodological Approach : - Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column).

- Compare activity via enzyme inhibition assays (e.g., IC₅₀ measurements for both enantiomers).

What analytical techniques are most effective for characterizing 2-(cyclopropylamino)-1-(m-tolyl)ethan-1-ol, and how can data contradictions be resolved?

Basic Research Question

Key Techniques :

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and m-tolyl aromatic signals (δ 6.5–7.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1702 for C₁₃H₁₇NO).

- IR : Identify hydroxyl (3200–3500 cm⁻¹) and amine (3300–3450 cm⁻¹) stretches.

Resolving Contradictions : - Cross-validate using 2D NMR (e.g., HSQC to distinguish overlapping signals).

- Re-run analyses under standardized conditions (e.g., solvent, temperature) to minimize artifacts .

How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Advanced Research Question

Stability Profile :

- Thermal Degradation : Above 40°C, cyclopropane ring opening occurs, forming allylic amines (confirmed via GC-MS) .

- Photodegradation : UV exposure induces oxidation of the m-tolyl group to carboxylic acid derivatives (e.g., 2-(cyclopropylamino)-1-(3-carboxyphenyl)ethanol) .

Storage Recommendations : - Store at –20°C under inert atmosphere (N₂/Ar).

- Use amber vials to prevent photolytic decomposition .

What are the challenges in designing in vitro assays to study this compound’s interactions with biological targets?

Advanced Research Question

Key Challenges :

- Solubility : Low aqueous solubility (logP ~2.5) requires DMSO/cosolvent systems, which may interfere with assay readouts .

- Non-Specific Binding : The m-tolyl group’s hydrophobicity increases binding to serum proteins (e.g., albumin), reducing free compound concentration.

Mitigation Strategies : - Use ultrafiltration to measure unbound fractions.

- Optimize assay buffers with β-cyclodextrin to enhance solubility .

How can computational modeling predict the compound’s pharmacokinetic properties?

Advanced Research Question

In Silico Tools :

- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability (%F = 65–70%) and blood-brain barrier penetration (logBB = –0.5).

- Docking Studies : AutoDock Vina simulates binding to targets (e.g., GPCRs), highlighting hydrogen bonds between the hydroxyl group and Asp113 in β₂-adrenergic receptors .

Validation : Compare predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

What synthetic intermediates of this compound are critical for structure-activity relationship (SAR) studies?

Basic Research Question

Key Intermediates :

- 1-(m-Tolyl)ethan-1-one : Used to introduce the aryl group via Grignard reactions .

- Cyclopropylamine Derivatives : Modifications (e.g., N-alkylation) alter amine basicity and target affinity .

SAR Insights : - Replacing cyclopropylamine with cyclohexylamine reduces potency by 50% in receptor-binding assays .

- Adding electron-withdrawing groups (e.g., –CF₃) to the m-tolyl ring enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.